![molecular formula C16H23N3O3S2 B2765881 4-{4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione CAS No. 1903781-68-9](/img/structure/B2765881.png)
4-{4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-{4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione is a complex organic molecule that features a combination of heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione typically involves multi-step organic reactions. The key steps include:
Formation of the thiopyran ring: This can be achieved through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.
Piperazine ring formation: This step involves the reaction of an amine with a dihaloalkane to form the piperazine ring.
Coupling of the thiopyran and piperazine rings: This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the pyridine ring: This can be achieved through a nucleophilic substitution reaction where the pyridine ring is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-{4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione: can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-{4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione: has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmacology: It can be used to study the interaction of heterocyclic compounds with biological targets.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 4-{4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
類似化合物との比較
Similar Compounds
4-{4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of This compound lies in its combination of three different heterocyclic rings, which may confer unique chemical and biological properties not found in simpler compounds.
特性
IUPAC Name |
[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S2/c1-23-15-14(3-2-6-17-15)16(20)19-9-7-18(8-10-19)13-4-11-24(21,22)12-5-13/h2-3,6,13H,4-5,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEKGIQCUXAZFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[4-(3-Fluoro-4-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2765799.png)
![N-cyclopropyl-4-{[2-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2765800.png)
![2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2765801.png)
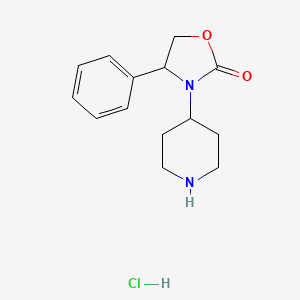
![3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2765803.png)
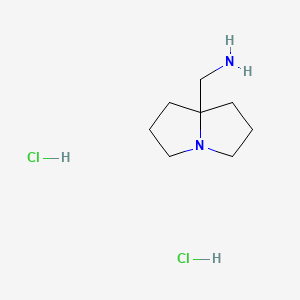
![2-methoxy-6-{[1-(oxolane-3-carbonyl)piperidin-3-yl]oxy}pyrazine](/img/structure/B2765807.png)

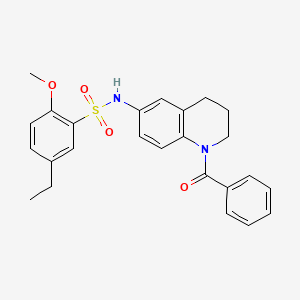
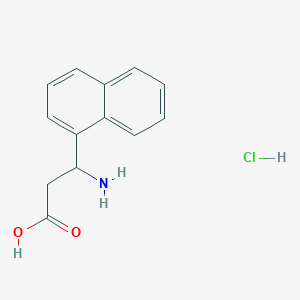
![3,4,5-trimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2765812.png)
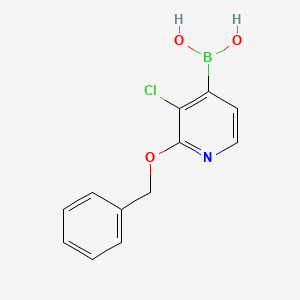
![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide](/img/structure/B2765819.png)
![7-chloro-3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2765821.png)
